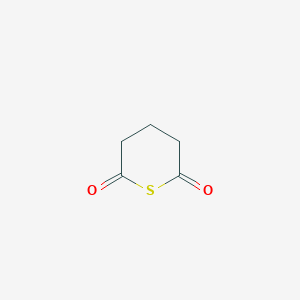
Glutaric thioanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-2H-thiopyran-2,6(3H)-dione is an organosulfur compound with a unique structure that includes a six-membered ring containing a sulfur atom and two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydro-2H-thiopyran-2,6(3H)-dione can be synthesized through several methods. One common approach involves the cyclization of 1,4-dithiols with appropriate carbonyl compounds under acidic conditions. The reaction typically proceeds via the formation of a thioacetal intermediate, which then undergoes cyclization to form the thiopyran ring.
Industrial Production Methods
In an industrial setting, the production of dihydro-2H-thiopyran-2,6(3H)-dione may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro-2H-thiopyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the carbonyl groups can yield the corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiopyran derivatives.
Applications De Recherche Scientifique
Dihydro-2H-thiopyran-2,6(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of dihydro-2H-thiopyran-2,6(3H)-dione and its derivatives often involves interaction with biological macromolecules, such as proteins or nucleic acids. The sulfur atom in the thiopyran ring can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydro-2H-pyran: A similar compound with an oxygen atom in place of sulfur.
Tetrahydrothiopyran: A fully saturated analog of dihydro-2H-thiopyran-2,6(3H)-dione.
Thiopyran: The parent compound without the carbonyl groups.
Uniqueness
Dihydro-2H-thiopyran-2,6(3H)-dione is unique due to the presence of both sulfur and carbonyl groups in its structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to participate in diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
168280-79-3 |
|---|---|
Formule moléculaire |
C5H6O2S |
Poids moléculaire |
130.17 g/mol |
Nom IUPAC |
thiane-2,6-dione |
InChI |
InChI=1S/C5H6O2S/c6-4-2-1-3-5(7)8-4/h1-3H2 |
Clé InChI |
NBBVRYZBMOUJLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)SC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


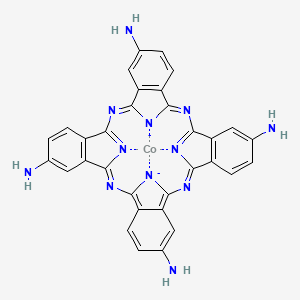
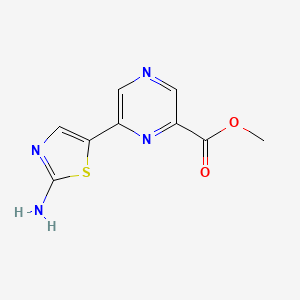
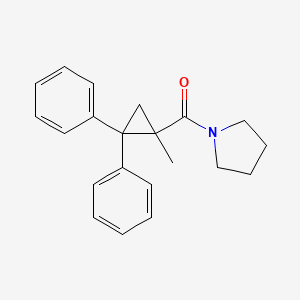
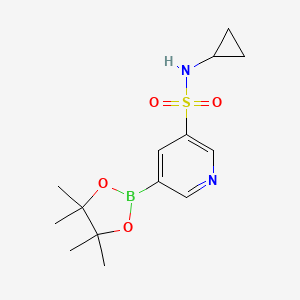


![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13095595.png)
![Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B13095602.png)
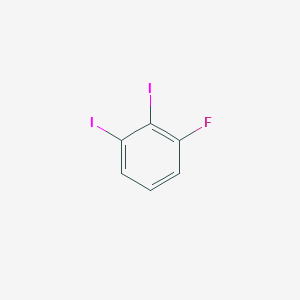
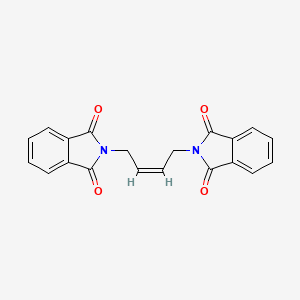
![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
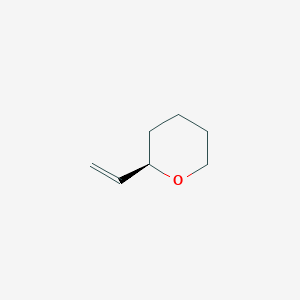
![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)
